2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol CAS number and identifiers
2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol CAS number and identifiers
The following technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol . This document is structured for researchers requiring actionable data for synthesis and drug design.
[1]
Executive Summary
2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol (CAS: 1270412-45-7) is a specialized
This compound serves as a critical scaffold in medicinal chemistry, particularly for:
-
Chiral Auxiliaries: Precursor for oxazolidinones used in asymmetric synthesis.
-
GPCR Ligands: The
-amino alcohol motif mimics the pharmacophore of adrenergic agonists (e.g., norepinephrine). -
Bioisosteric Replacement: The trifluoromethoxy group (-OCF
) acts as a lipophilic, metabolically stable surrogate for chlorine or trifluoromethyl groups, modulating pKa and membrane permeability.
Chemical Identity & Physicochemical Properties
The following data aggregates confirmed identifiers and computed physicochemical descriptors.
| Property | Value |
| CAS Number | 1270412-45-7 |
| IUPAC Name | 2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol |
| Molecular Formula | C |
| Molecular Weight | 221.18 g/mol |
| SMILES | NC(CO)C1=CC=CC(OC(F)(F)F)=C1 |
| LogP (Predicted) | ~1.6 - 1.9 |
| H-Bond Donors | 2 (NH |
| H-Bond Acceptors | 3 (N, O-H, O-CF |
| Rotatable Bonds | 3 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[1][2][3] |
Synthetic Methodology
The synthesis of 2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol is typically achieved via the reduction of its corresponding amino acid precursor, 3-(trifluoromethoxy)phenylglycine .
Primary Route: Borane-Mediated Reduction
This protocol is preferred over Lithium Aluminum Hydride (LAH) for preserving stereochemistry (if starting from chiral material) and ease of workup.
Precursor: 3-(Trifluoromethoxy)-DL-phenylglycine (CAS: 261952-23-2).[4]
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Solvation: Charge the flask with 3-(trifluoromethoxy)phenylglycine (10 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL). Cool to 0°C in an ice bath.
-
Reduction: Add Borane-Dimethyl Sulfide complex (BH
DMS, 2.0 M in THF, 25 mmol) dropwise over 20 minutes. Caution: Gas evolution (H ). -
Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM).
-
Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane.
-
Hydrolysis: Add 6M HCl (10 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Concentrate in vacuo to remove THF. Basify the aqueous residue to pH >10 using 4M NaOH. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry combined organics over Na
SO , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash column chromatography.
Visualization: Synthetic Workflow
Figure 1: Step-wise reduction workflow from the phenylglycine precursor to the target amino alcohol.
Medicinal Chemistry Applications
The "Fluorine Effect" in Drug Design
The 3-trifluoromethoxy (-OCF
-
Conformation: The ether oxygen allows the -CF
group to rotate out of the aromatic plane, adopting an orthogonal conformation that can fill specific hydrophobic pockets in enzyme active sites. -
Lipophilicity: The -OCF
group significantly increases LogP ( value +1.04), improving blood-brain barrier (BBB) penetration compared to the parent phenyl ring. -
Metabolic Stability: The strong C-F bonds prevent oxidative metabolism at the 3-position.
Scaffold Utility
This molecule acts as a "privileged structure" for:
-
Adrenergic Agonists/Antagonists: The
-amino alcohol motif is the core pharmacophore for binding to -adrenergic receptors. -
NET/SERT Inhibitors: Analogs of this compound are explored in the development of norepinephrine and serotonin reuptake inhibitors.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophore mapping highlighting the functional roles of specific structural motifs.[3]
Handling, Safety, & Stability
Safety Profile
-
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
Storage & Stability
-
Hygroscopicity: Amino alcohols can be hygroscopic. Store in a tightly sealed container.
-
Temperature: Store at 2–8°C (refrigerated) for long-term stability.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).
References
-
PubChem . (2025).[2][3] 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride (Related Analog Data). National Library of Medicine. Retrieved from [Link][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride | C9H11ClF3NO | CID 69186562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol | C9H10F3NO | CID 36688409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethoxy)-DL-phenylglycine | CAS 261952-23-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 1810074-79-3 Cas No. | (2S)-2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol hydrochloride | Apollo [store.apolloscientific.co.uk]
- 6. canbipharm.com [canbipharm.com]
